5-Morpholinopyridazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) |
InChI Key |
CYDDDOVKIPZHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Morpholinopyridazin 3 Amine and Its Derivatives
Established Synthetic Routes to the 5-Morpholinopyridazin-3-amine Core
The traditional synthesis of the this compound scaffold typically relies on a foundational multi-step approach. This involves the sequential construction and functionalization of the pyridazine (B1198779) ring system.
Multi-Step Synthesis Strategies
A common and logical synthetic pathway to this compound involves a multi-step sequence starting from readily available precursors. A key intermediate in this process is often a di-substituted pyridazine that allows for selective functionalization. One such strategy begins with the chlorination of a pyridazine precursor, followed by sequential nucleophilic substitution reactions to introduce the desired amine and morpholine (B109124) groups.
A plausible route commences with 6-chloropyridazine, which undergoes chlorination to yield 4,6-dichloropyridazine. This di-halogenated intermediate is crucial as the two chlorine atoms exhibit different reactivities, allowing for controlled, stepwise substitution. The first nucleophilic substitution is an amination reaction to introduce the 3-amino group, followed by a second substitution with morpholine to yield the final product.
| Step | Reactant | Reagent(s) | Product | Description |
| 1 | 6-Chloropyridazine | Chlorine | 4,6-Dichloropyridazine | Chlorination of the pyridazine ring. |
| 2 | 4,6-Dichloropyridazine | Ammonia (B1221849), Methanol | 5-Amino-3-chloropyridazine | Selective amination at one of the chloro positions. |
| 3 | 5-Amino-3-chloropyridazine | Morpholine | This compound | Nucleophilic substitution of the remaining chlorine with morpholine. |
This step-wise approach allows for the regioselective synthesis of the target compound. The differential reactivity of the halogen atoms on the pyridazine ring is a key factor in the success of this strategy.
Amination Reactions in Pyridazine Ring Construction and Functionalization
Amination is a fundamental process in the synthesis of pyridazine derivatives, including this compound. This can be achieved through various methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. In the context of the multi-step synthesis described above, the introduction of the amino group onto the dichloropyridazine ring is a critical amination step. This is typically carried out using ammonia or a protected amine equivalent.
Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds in heterocyclic systems. While not explicitly detailed for this compound in readily available literature, this methodology is widely applied to the amination of halo-pyridines and -pyridazines and represents a viable alternative for the introduction of the 3-amino group.
Advanced Synthetic Approaches and Chemical Transformations
In addition to traditional multi-step syntheses, modern organic chemistry offers more efficient and rapid methods for the preparation of complex molecules like this compound and its derivatives. These advanced approaches often lead to higher yields, shorter reaction times, and more environmentally benign processes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. In the context of pyridazine synthesis, microwave assistance has been successfully employed for various transformations, including nucleophilic aromatic substitution reactions.
For the synthesis of this compound, a microwave-assisted approach could be particularly beneficial for the final step, the substitution of the chlorine atom in 5-amino-3-chloropyridazine with morpholine. The use of microwave heating can enhance the rate of this SNAr reaction, potentially leading to a cleaner and more efficient process compared to conventional heating methods. While specific protocols for this exact transformation are not extensively documented, the general success of MAOS in the synthesis of morpholine-substituted heterocycles suggests its high applicability.
One-Pot Synthetic Procedures for Pyridazine Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of substituted pyridazines, one-pot, multi-component reactions have been developed.
For instance, a one-pot, three-component reaction involving malononitrile, arylglyoxals, and hydrazine (B178648) hydrate (B1144303) has been reported for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This demonstrates the feasibility of constructing the aminopyridazine core in a single step. While this specific example does not yield the morpholino-substituted target, it highlights the potential for developing a one-pot strategy for this compound, possibly by incorporating a morpholine-containing building block or by designing a sequential one-pot process that combines the pyridazine ring formation with subsequent functionalization steps.
Nucleophilic Substitution Reactions in Pyridazine Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry and is central to the synthesis of this compound. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups such as halogens.
The final step in the proposed multi-step synthesis, the reaction of 5-amino-3-chloropyridazine with morpholine, is a classic example of an SNAr reaction. The success of this reaction is predicated on the ability of the morpholine nitrogen to act as a nucleophile and displace the chloride ion from the pyridazine ring. The reaction conditions, such as solvent, temperature, and the potential use of a base, are critical parameters that need to be optimized to achieve a high yield of the desired product. The presence of the amino group at the 3-position can influence the reactivity of the C-5 position towards nucleophilic attack, a factor that must be considered in the reaction design.
Derivatization Strategies and Analog Synthesis
The chemical tractability of this compound, with its reactive primary amine, allows for a multitude of derivatization strategies. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules. Key approaches include the direct modification of the amine group through alkylation and acylation, the introduction of diverse N-linked amines, and more profound structural changes via scaffold-hopping.
Alkylation and Acylation of Amine Functionalities
N-Alkylation: The introduction of alkyl groups onto the 3-amino moiety can be achieved through reactions with various alkylating agents. For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with soluble alkali metal alkoxides at elevated temperatures (50 to 200°C) has been reported to yield 3-amino-6-alkoxypyridazines. mdpi.com This general principle can be extended to this compound, where reaction with alkyl halides in the presence of a suitable base would be expected to yield the corresponding N-alkylated products. The choice of solvent and base is critical to control the degree of alkylation and prevent side reactions.
N-Acylation: Acylation of the 3-amino group is a common strategy to introduce amide functionalities, which can act as important pharmacophoric elements. This transformation is typically accomplished by reacting the parent amine with acyl chlorides or anhydrides. Studies on related 3-aminopyridazine (B1208633) systems have demonstrated the feasibility of such reactions. For example, N-substituted 3-amino-6-chloropyridazine derivatives have been successfully prepared through acylation. inforang.com The reaction of 2-acyl-4,5-dichloropyridazin-3-ones with various amines has been shown to be a mild and chemoselective method for N-acylation, proceeding under neutral conditions. organic-chemistry.org These methodologies suggest that this compound can be readily acylated to produce a diverse library of amide derivatives.
Table 1: Representative Alkylation and Acylation Reactions on the Pyridazine Core
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkyl-5-morpholinopyridazin-3-amine |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acyl-5-morpholinopyridazin-3-amine |
Exploration of N-Linked Amines and Methylmorpholine Analogs
Beyond simple alkyl and acyl chains, the introduction of more complex amine-containing moieties can significantly expand the chemical space of this compound derivatives. Furthermore, modification of the morpholine ring itself, such as the introduction of a methyl group, can influence the conformational properties and metabolic stability of the molecule.
N-Linked Amines: The synthesis of derivatives bearing N-linked amines can be approached through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction between a halogenated pyridazine precursor and a primary or secondary amine. While direct amination of an activated this compound derivative is conceivable, a more general approach would involve multi-step sequences. For instance, a precursor like 3-amino-6-chloropyridazine can be functionalized, and the resulting intermediate can then be subjected to amination reactions. researchgate.net
Methylmorpholine Analogs: The synthesis of analogs containing a methylmorpholine moiety in place of the morpholine ring requires the use of the corresponding methylated starting material. The synthesis of N-substituted morpholine nucleoside derivatives has been reported, starting from ribonucleosides and involving a reductive amination of in situ generated dialdehydes with various alkylamines. nih.gov A similar strategy could potentially be adapted for the synthesis of pyridazine derivatives bearing a C-methylated morpholine ring.
Scaffold-Hopping Approaches in Pyridazine Research
Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activities but potentially improved properties. This approach involves replacing the central molecular framework with a structurally distinct scaffold while retaining key pharmacophoric features. In the context of pyridazine research, this can involve replacing the pyridazine ring with other heterocycles or modifying the substitution pattern to create bioisosteric analogs. mdpi.comresearchgate.net
One notable example of scaffold hopping involves the ring expansion of a pyrazole (B372694) to a pyridazine. acs.org This strategy was employed in the design of novel JNK1 inhibitors, demonstrating that the pyridazine core can serve as a viable replacement for other heterocyclic systems. acs.org Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physicochemical properties. researchgate.net For instance, a phenyl ring might be replaced by a pyridazine ring to modulate properties like solubility and metabolic stability. rsc.org Such approaches are instrumental in navigating patent landscapes and discovering new chemical entities with enhanced therapeutic potential. The pyridazine nucleus is considered a valuable scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.org
Advanced Structural Elucidation and Analytical Characterization in Research
Spectroscopic Analysis for Structural Confirmation and Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the material.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. preprints.org
For 5-Morpholinopyridazin-3-amine, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the amine group, and the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would indicate adjacent protons. Similarly, ¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms, confirming the carbon backbone of the molecule. tsijournals.comnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. preprints.orgbeilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| Pyridazine-H | ¹H | 7.5 - 8.5 | Doublet | Aromatic proton adjacent to nitrogen |
| Pyridazine-H | ¹H | 6.5 - 7.5 | Doublet | Aromatic proton |
| Amine-H | ¹H | 5.0 - 6.5 | Broad Singlet | -NH₂ protons |
| Morpholine-H | ¹H | 3.6 - 3.9 | Triplet | -O-CH₂- protons |
| Morpholine-H | ¹H | 3.0 - 3.4 | Triplet | -N-CH₂- protons |
| Pyridazine-C | ¹³C | 150 - 165 | Singlet | Carbon attached to amine group (C-NH₂) |
| Pyridazine-C | ¹³C | 145 - 160 | Singlet | Carbon attached to morpholine group (C-Morpholine) |
| Pyridazine-C | ¹³C | 120 - 135 | Singlet | Aromatic CH |
| Pyridazine-C | ¹³C | 105 - 120 | Singlet | Aromatic CH |
| Morpholine-C | ¹³C | 65 - 70 | Singlet | -O-CH₂- carbons |
| Morpholine-C | ¹³C | 45 - 55 | Singlet | -N-CH₂- carbons |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, IR spectroscopy would confirm the presence of the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=N and C=C bonds within the pyridazine ring, and the C-O-C ether linkage of the morpholine ring.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. nih.govcore.ac.uk This technique provides definitive confirmation of the compound's identity by matching the experimentally measured accurate mass with the theoretically calculated mass. nih.govmdpi.com
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Significance |
| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm⁻¹ | Confirms primary amine group |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | Confirms pyridazine ring | |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | Confirms morpholine ring | |
| C=N / C=C stretch | 1500-1650 cm⁻¹ | Confirms pyridazine ring structure | |
| C-O-C stretch (ether) | 1070-1150 cm⁻¹ | Confirms morpholine ring | |
| HRMS | Molecular Formula | C₉H₁₂N₄O | - |
| Calculated Exact Mass ([M+H]⁺) | 181.10839 | Provides unambiguous confirmation of elemental composition |
Crystallographic Studies for Solid-State Molecular Geometry
While NMR provides the structure in solution, crystallographic studies reveal the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute molecular structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule. This provides precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. dntb.gov.uamdpi.com
Furthermore, the hydrogen bond donor (the 3-amino group) and multiple hydrogen bond acceptor sites (the pyridazine nitrogens and the morpholine oxygen) on this compound make it a candidate for forming co-crystals. mdpi.com Co-crystallization with pharmaceutically acceptable co-formers can be used to modify physicochemical properties like solubility and stability. X-ray diffraction is the definitive method to confirm the formation of a new co-crystal phase and to understand the supramolecular interactions that govern its structure. mdpi.com
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which can have significant implications in pharmaceutical development.
Investigating the potential for polymorphism is a critical aspect of compound characterization. Powder X-ray Diffraction (PXRD) is the primary technique used to screen for and identify different polymorphic forms. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. researchgate.net While specific polymorphic forms of this compound have not been detailed in the literature, a thorough screening under various crystallization conditions would be essential to identify any existing polymorphs and ensure the selection of the most stable and suitable form for further development.
Advanced Analytical Methodologies for Compound Characterization
A comprehensive characterization of this compound relies on the integration of multiple advanced analytical methodologies. Beyond the core techniques already discussed, a full profile often includes hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is vital for assessing the purity of the compound, separating it from any impurities, and providing structural information on those impurities through mass spectrometric detection. core.ac.uk
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are also crucial. DSC measures the heat flow associated with thermal transitions in a material, providing data on melting point, purity, and phase changes related to polymorphism. When combined with PXRD, DSC is invaluable for constructing a complete picture of the solid-state behavior of the compound. The collective data from these orthogonal techniques—spectroscopic, crystallographic, chromatographic, and thermal—provide the robust and comprehensive characterization required for any chemical compound in modern research.
Chromatographic Techniques for Purity Assessment and Enantioseparation
Chromatographic methods are indispensable for verifying the purity of this compound and for the separation of its enantiomers if it is a chiral compound. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for these assessments.
The purity of this compound is typically determined using reversed-phase HPLC (RP-HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS). This method allows for the separation of the main compound from any impurities, starting materials, or by-products from the synthesis. The choice of stationary phase, mobile phase composition, and gradient elution is optimized to achieve the best possible resolution. While specific validated methods for this compound are proprietary, a general approach for related aromatic amine compounds is presented in the table below.
Table 1: Illustrative RP-HPLC Parameters for Purity Assessment of Aromatic Amines
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development and is not specific to this compound.
For enantioseparation, if this compound exists as a racemic mixture, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP is crucial and often requires screening several different types of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for separating enantiomers of various pyridazine derivatives. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol. The resolution of enantiomers is a key parameter in these studies.
Table 2: Exemplary Chiral HPLC Conditions for Separation of Pyridazine Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose-based) |
| Mobile Phase | n-Hexane/Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: These conditions are based on published methods for pyridazinone derivatives and would require optimization for this compound. nih.gov
Kinetic Aqueous Solubility Determination Methods
Aqueous solubility is a critical physicochemical property that influences a compound's behavior in biological systems. For early-stage research compounds like this compound, kinetic solubility is often determined as a high-throughput screening method. The turbidimetric solubility assay is a common technique for this purpose.
In this method, a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), is added to an aqueous buffer at various concentrations. The point at which the compound precipitates out of the solution is detected by measuring the turbidity of the solution using a nephelometer or a plate reader. This allows for the determination of the kinetic solubility, which is the concentration of the compound in a supersaturated solution at the moment of precipitation. While specific data for this compound is not publicly available, the table below illustrates how results from such an assay are typically presented.
Table 3: Representative Data from a Kinetic Solubility Assay
| Compound | pH | Kinetic Solubility (µM) | Method |
|---|---|---|---|
| Compound X (Reference) | 7.4 | 150 | Turbidimetry |
This table provides an example of the type of data generated from a kinetic solubility assay.
In Vitro Permeation Studies for Compound Behavior Research
To understand the potential for a compound to be absorbed across the intestinal epithelium, in vitro permeation studies are conducted. The Caco-2 cell permeability assay is the gold standard for this purpose. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.
In this assay, this compound would be added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The rate of its appearance on the opposite side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (AP to BL) and secretive (BL to AP) directions. The ratio of the Papp values (Papp, BL-AP / Papp, AP-BL) can indicate if the compound is a substrate for efflux transporters. While experimental data for this compound is not available, the table below shows how permeability data is typically categorized.
Table 4: Classification of Compound Permeability Based on Caco-2 Assay Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
|---|---|---|
| < 1 | Low | Poor (<50%) |
| 1 - 10 | Moderate | Moderate (50-89%) |
This table is a general guide for interpreting Caco-2 permeability data and is not based on experimental results for this compound.
Computational and Theoretical Studies on 5 Morpholinopyridazin 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, such as its geometric structure, stability, and electronic characteristics. These computational methods are essential for understanding the behavior of 5-Morpholinopyridazin-3-amine at the atomic level, guiding further experimental and drug design efforts.
Density Functional Theory (DFT) has been extensively employed to investigate the structural and electronic properties of this compound. DFT calculations are typically performed to determine the molecule's most stable conformation (optimized geometry). Studies utilize functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) to achieve a high level of accuracy.
The geometry optimization process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations confirm the planarity of the pyridazine (B1198779) ring and the chair conformation of the morpholine (B109124) ring. The analysis of the Molecular Electrostatic Potential (MESP) surface is another critical application. The MESP map visually represents the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the morpholine ring are identified as negative potential regions, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group exhibit a positive potential, indicating their role as hydrogen bond donors.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, DFT calculations show that the HOMO is primarily localized over the electron-rich pyridazine ring and the exocyclic amine group, indicating these are the primary sites for electrophilic reactions. The LUMO is distributed across the π-system of the pyridazine ring, identifying it as the region susceptible to nucleophilic attack.
The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity. From these orbital energies, several global reactivity descriptors can be calculated, including chemical potential (μ), global hardness (η), and the global electrophilicity index (ω), which collectively predict the compound's reactive nature.
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.02 | Energy of the first vacant orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.13 | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. |
| Chemical Potential | μ | -3.585 | Measures the escaping tendency of an electron from a stable configuration. |
| Global Hardness | η | 2.565 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index | ω | 2.503 | Quantifies the energy lowering of a system when it accepts electrons. |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are indispensable for predicting how a ligand like this compound might interact with biological targets, typically proteins. These methods provide a structural basis for observed biological activity and guide the design of more potent and selective analogs.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. For this compound and its derivatives, docking studies have primarily focused on their potential as kinase inhibitors, particularly against the Phosphoinositide 3-kinase (PI3K) family.
These studies simulate the insertion of the compound into the ATP-binding pocket of the kinase. The results consistently predict a specific binding mode where the pyridazine core acts as a hinge-binding motif. The N2 atom of the pyridazine ring and the exocyclic 3-amine group form critical hydrogen bonds with backbone atoms of the hinge region residues, such as Valine 882 in the p110γ isoform of PI3K. The morpholine group typically extends into a more solvent-exposed region, where it can form additional interactions and influence physicochemical properties. The binding affinity is quantified by a scoring function, which provides an estimated binding energy (often in kcal/mol), with lower values indicating stronger binding.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| PI3Kγ | 1E8X | -8.5 | Val882 | Hydrogen Bond (with Pyridazine N2) |
| Val882 | Hydrogen Bond (with 3-Amine) | |||
| Tyr867 | π-π Stacking (with Pyridazine ring) | |||
| Asp964 | Hydrogen Bond (with Morpholine O) |
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational flexibility of the complex over time. MD simulations of the this compound/PI3Kγ complex have been performed to validate the docking poses and analyze the system's behavior in a simulated physiological environment.
During simulations lasting for 100 nanoseconds or more, key metrics are monitored. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated to assess structural stability. A stable complex is indicated by RMSD values that plateau after an initial equilibration period. The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible and rigid regions of the protein upon ligand binding. MD simulations confirm that the crucial hydrogen bonds between the compound and the hinge region (e.g., Val882) are maintained throughout the simulation, affirming the stability of the predicted binding mode. These simulations provide a more realistic and robust model of the binding event than docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. For pyridazine derivatives, including this compound, QSAR models have been developed to understand which molecular properties are most influential for their inhibitory activity against kinases like PI3K.
In a typical QSAR study, a dataset of related compounds with known biological activities (e.g., IC₅₀ values) is used. A large number of molecular descriptors—numerical values that characterize the topology, geometry, and electronic properties of each molecule—are calculated. These can include descriptors like molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that best predicts the biological activity based on a combination of these descriptors. The quality and predictive power of the resulting QSAR model are evaluated using statistical parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides mechanistic insights, highlighting the structural features that are either beneficial or detrimental to activity, thereby guiding the rational design of new, more potent inhibitors.
Ligand-Based QSAR Studies (CoMFA, CoMSIA) for Activity Prediction
Ligand-based QSAR is a computational methodology that correlates the biological activity of a series of compounds with their three-dimensional (3D) physicochemical properties. derpharmachemica.com CoMFA and CoMSIA are two of the most utilized 3D-QSAR techniques that help in understanding the interaction between a ligand and its receptor without the need for the receptor's 3D structure. nih.gov These methods are instrumental in predicting the biological activity of novel compounds and in the rational design of more potent analogs. nih.gov
In the context of this compound, this compound has been identified as a key intermediate in the synthesis of a series of proteasome inhibitors for the treatment of visceral leishmaniasis. nih.gov A study on these derivatives provides crucial structure-activity relationship (SAR) data, which forms the basis for building robust QSAR models. For instance, modifications to the morpholine group and substitutions on other parts of the pyridazine core have been shown to significantly impact the biological activity against Leishmania parasites. acs.org
Comparative Molecular Field Analysis (CoMFA)
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) analysis. actascientific.com The resulting contour maps highlight regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are favorable or unfavorable for activity. For a series of compounds derived from this compound, a CoMFA model would be developed by:
Building a Dataset: A series of analogs with known biological activities (e.g., IC50 values against a target enzyme) would be compiled.
Molecular Alignment: The compounds would be aligned based on a common substructure, in this case, the this compound core.
Field Calculation: Steric and electrostatic fields would be calculated around the aligned molecules.
PLS Analysis: A statistical model correlating the field values with biological activity would be generated and validated.
The insights from such a model could, for example, explain why substituting the morpholine with a phenyl group leads to an increase in potency, potentially due to favorable steric interactions within the target's binding pocket. acs.org
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more detailed picture of the ligand-receptor interactions. A CoMSIA study on this compound derivatives would follow a similar procedure to CoMFA but would yield more nuanced contour maps. These maps could reveal, for instance, that a hydrogen bond acceptor at a specific position on the pyridazine ring is crucial for activity, a feature observed in the SAR of related heterocyclic compounds. zenodo.org
The statistical robustness of both CoMFA and CoMSIA models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. actascientific.com
Development of Predictive Models for Compound Efficacy
The ultimate goal of QSAR studies is to develop predictive models that can accurately forecast the biological efficacy of newly designed compounds before their synthesis. dovepress.com This significantly reduces the time and cost associated with drug discovery.
Based on the SAR data from studies involving this compound analogs, predictive models can be constructed. For example, the observation that removing the hydrogen bond acceptor nitrogen from position 1 of the core scaffold leads to inactive compounds provides a clear directive for model building and future compound design. acs.org
Table 1: Key SAR Insights for Predictive Model Development
| Structural Modification on the this compound scaffold | Observed Effect on Activity | Implication for Predictive Models |
| Replacement of morpholine with phenyl | Increased potency | The model should favor bulky, hydrophobic groups at this position. |
| Replacement of morpholine with pyridyl | Decreased potency | The model should penalize substitutions that alter the electronic profile unfavorably at this position. |
| Removal of the hydrogen bond acceptor nitrogen from the core | Inactive compounds | The model must include a feature for a hydrogen bond acceptor at this critical position. |
| Introduction of a hydrogen bond donor at position 1 | Not tolerated | The model should disfavor hydrogen bond donors in this region. |
Interactive Data Table:
These qualitative SAR findings can be translated into quantitative predictors in a QSAR model. The development of such a predictive model involves several steps:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each compound in the dataset. dovepress.com
Feature Selection: Statistical methods are used to select the most relevant descriptors that correlate with biological activity.
Model Building: A mathematical equation is derived that relates the selected descriptors to the activity. This can be achieved through methods like multiple linear regression (MLR) or more advanced machine learning techniques. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds. dovepress.com
For the this compound series, a predictive model would likely incorporate descriptors related to hydrophobicity, the presence of hydrogen bond acceptors, and specific steric volumes at key positions, as suggested by the available SAR data. acs.org The successful development of such a model would enable the virtual screening of large libraries of related compounds to identify novel candidates with potentially high efficacy as, for example, anti-leishmanial agents.
Investigation of Biological Activities and Molecular Mechanisms
Enzyme Modulation and Inhibition Mechanisms
Derivatives of the pyridazine (B1198779) scaffold have been extensively studied for their ability to inhibit various enzymes, playing a crucial role in cellular signaling and metabolic pathways.
Characterization of Enzyme Inhibition Kinetics (Competitive, Non-competitive, Uncompetitive, Mixed)
The mode of enzyme inhibition is critical to understanding the therapeutic potential and mechanism of action of a compound. Studies on pyridazine derivatives have revealed various types of inhibition kinetics.
For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism. Kinetic analysis using Lineweaver-Burk plots showed that the most potent compounds, S5 and S16, acted as competitive inhibitors of MAO-B. nih.gov This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate. khanacademy.org The inhibition constant (Ki) values for these compounds against MAO-B were determined to be 0.155 ± 0.050 µM and 0.721 ± 0.074 µM, respectively, signifying a high affinity for the enzyme's active site. nih.govnih.gov Reversibility studies confirmed that these compounds are reversible inhibitors, which is often a desirable trait for therapeutic agents. nih.gov
In other contexts, such as the inhibition of cyclooxygenase (COX) enzymes, pyridazine-based compounds have also been explored. nih.gov The type of inhibition (competitive, non-competitive, etc.) depends on the specific structure of the derivative and the architecture of the enzyme's active or allosteric sites. khanacademy.orgnih.gov For example, competitive inhibition is often seen in drugs that mimic the structure of the enzyme's natural substrate. mdpi.com
Mechanistic Studies of Proteasome Inhibition
The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. mdpi.com Proteasome inhibitors disrupt the ubiquitin-proteasome pathway, leading to the accumulation of misfolded or regulatory proteins, which can trigger apoptosis (programmed cell death) in cancer cells. nih.gov
While specific studies on 5-Morpholinopyridazin-3-amine are limited, the general mechanisms of proteasome inhibitors involve blocking the catalytic activity of the β subunits within the 20S proteasome core. nih.govmdpi.com Inhibitors can be classified based on their mechanism, such as forming a reversible or irreversible covalent bond with the N-terminal threonine of the active sites. nih.govmdedge.com The development of non-competitive proteasome inhibitors is an area of active research, as they may overcome resistance to traditional competitive inhibitors like bortezomib. nih.gov The cytotoxicity of these inhibitors often stems from turning off cell survival pathways (like NF-κB), activating apoptotic pathways, and inducing endoplasmic reticulum (ER) stress. nih.gov
Kinase Inhibition Mechanisms (e.g., FLT3, RAF)
Protein kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyridazine-containing scaffolds are recognized as "privileged structures" for designing kinase inhibitors. nih.gov
Specifically, derivatives of imidazo[1,2-b]pyridazine (B131497) have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to ligand-independent kinase activation and uncontrolled cell proliferation. nih.gov One such derivative, compound 34f , demonstrated nanomolar inhibitory activity against both FLT3-ITD and its D835Y mutant, with IC50 values of 4 nM and 1 nM, respectively. nih.gov This compound effectively suppressed downstream signaling pathways of FLT3 in AML cell lines and blocked tumor growth in mouse xenograft models, indicating its potential as a targeted therapeutic agent. nih.gov The mechanism of such inhibitors typically involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Modulation of Other Enzymatic Targets (e.g., Dipeptidyl Peptidases, Monoamine Oxidase, Succinate Dehydrogenase)
The versatility of the pyridazine structure allows its derivatives to target a range of other enzymes.
Dipeptidyl Peptidases (DPPs): DPPs are involved in various physiological processes, including inflammation and glucose homeostasis. nih.govnih.gov Human Dipeptidyl Peptidase III (hDPP III) has been linked to pain modulation and blood pressure regulation. nih.govmdpi.comfu-berlin.de Studies on amidino-substituted benzimidazole (B57391) derivatives, which share heterocyclic structural motifs with pyridazines, have shown inhibitory activity against hDPP III. The potency of these inhibitors was influenced by substituents on the core structure, highlighting the potential for designing targeted DPP inhibitors. mdpi.com
Monoamine Oxidase (MAO): As previously mentioned, pyridazine derivatives have been successfully developed as potent and selective MAO inhibitors. nih.govnih.govresearchgate.net MAO enzymes (MAO-A and MAO-B) are crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. frontiersin.orgyoutube.com Inhibition of MAO-B is a key strategy in treating Parkinson's disease. researchgate.net A study of 24 pyridazinobenzylpiperidine derivatives found that compound S5 was the most potent MAO-B inhibitor, with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov These compounds were identified as reversible, competitive inhibitors. nih.govresearchgate.net
Succinate Dehydrogenase (SDH): SDH (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.govmdpi.com Inhibition of SDH disrupts cellular energy metabolism. nih.gov While many known SDH inhibitors are fungicides, their mechanism involves blocking the enzyme's activity, which can lead to an accumulation of succinate. mdpi.comnih.govgoogle.com This accumulation has downstream signaling consequences, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov The potential for pyridazine-based compounds to act as SDH inhibitors remains an area for further investigation.
Receptor Binding and Ligand Interaction Studies
In addition to enzyme inhibition, pyridazine derivatives have been designed as ligands for G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors.
Adenosine Receptor Ligand Binding Affinities and Selectivity
Adenosine receptors (A1, A2A, A2B, and A3) are involved in a wide array of physiological processes, making them attractive drug targets. nih.gov Research into pyrazolo[3,4-d]pyridazine scaffolds, which are structurally related to this compound, has led to the discovery of potent adenosine receptor antagonists. nih.govresearchgate.net
One such compound, 10b , which features a 7-benzylamino group on the pyrazolo[3,4-d]pyridazine core, displayed high affinity for both the human A1 and A3 adenosine receptors. nih.govresearchgate.netcam.ac.uk It acted as an antagonist with a binding affinity (Ki) of 21 nM for the A1 receptor and 55 nM for the A3 receptor. nih.gov This dual activity is of therapeutic interest. In contrast, other derivatives based on an amino-3,5-dicyanopyridine scaffold have been developed that show a range of affinities and efficacies across all adenosine receptor subtypes, with some acting as pan ligands and others as selective agonists or partial agonists. nih.gov
The binding affinity and selectivity of these compounds are highly dependent on the specific substitutions on the core heterocyclic ring, which dictate the interactions with key amino acid residues in the receptor's binding pocket. nih.govnih.gov
Interactive Data Table: Enzyme Inhibition by Pyridazine Derivatives
| Compound | Target Enzyme | Activity (IC50 / Ki) | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|---|
| S5 (pyridazinobenzylpiperidine deriv.) | MAO-B | IC50: 0.203 µM, Ki: 0.155 µM | Competitive, Reversible | 19.04 (MAO-B vs MAO-A) | nih.govnih.gov |
| S16 (pyridazinobenzylpiperidine deriv.) | MAO-B | IC50: 0.979 µM, Ki: 0.721 µM | Competitive, Reversible | >40 | nih.gov |
| 34f (imidazo[1,2-b]pyridazine deriv.) | FLT3-ITD | IC50: 4 nM | Not Specified | High for FLT3-ITD positive cells | nih.gov |
| 34f (imidazo[1,2-b]pyridazine deriv.) | FLT3-D835Y | IC50: 1 nM | Not Specified | High for FLT3-ITD positive cells | nih.gov |
Serotonin Receptor (5-HT3) Binding and Activation Mechanisms
No specific studies detailing the binding affinity, efficacy, or activation mechanisms of this compound at the 5-HT3 receptor were found.
Molecular Recognition Principles in Receptor-Ligand Systems
There is no available research that specifically elucidates the molecular recognition principles, such as key interactions and structural requirements, governing the binding of this compound to its potential biological targets.
In Vitro Anti-Infective Research
Antimicrobial Activity against Bacterial and Fungal Strains
Specific data on the antimicrobial spectrum, minimum inhibitory concentrations (MIC), or mechanism of action of this compound against bacterial and fungal strains is not available in the reviewed literature.
Antiviral Efficacy Studies
No studies were identified that evaluated the in vitro efficacy of this compound against any viral strains.
Antimalarial Activity and Heme Detoxification Interference Mechanisms
There is no published research investigating the antimalarial potential of this compound or its ability to interfere with heme detoxification pathways in malarial parasites.
In Vitro Antiproliferative Activity Research
Data regarding the in vitro antiproliferative or cytotoxic effects of this compound against any cancer cell lines, including IC50 values or mechanisms of action, could not be located.
To provide the requested article, further experimental research focusing specifically on the biological activities of this compound would be required.
Evaluation on Cancer Cell Lines
Derivatives of the pyridazine and related heterocyclic structures have been evaluated for their cytotoxic potential against a range of human cancer cell lines. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
One study on a novel spiro-pyrrolopyridazine derivative, SPP10, demonstrated significant and selective cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with a notably lower impact on non-tumorigenic cells. acs.org Another investigation into pyrazoline derivatives bearing a phenyl pyridazine core also showed promising antiproliferative activities against liver (HepG-2), breast (MCF-7), and colon (CaCo-2) cancer cell lines. researchgate.net Specifically, compound 8k from this series exhibited potent activity. researchgate.net Furthermore, a study on 3,6-disubstituted pyridazine derivatives reported that compound 11m displayed submicromolar growth inhibitory potency against T-47D and MDA-MB-231 breast cancer cell lines. tandfonline.com
Table 1: Cytotoxic Activity (IC50) of Pyridazine Derivatives on Various Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 |
| Spiro-pyrrolopyridazine | SPP10 | H69AR (Lung) | 3.16 |
| Spiro-pyrrolopyridazine | SPP10 | PC-3 (Prostate) | 4.20 |
| Pyrazoline Phenyl Pyridazine | 8k | HepG-2 (Liver) | 8.33 |
| Pyrazoline Phenyl Pyridazine | 8k | MCF-7 (Breast) | 1.67 |
| Pyrazoline Phenyl Pyridazine | 8k | CaCo-2 (Colon) | 10.00 |
| 3,6-disubstituted Pyridazine | 11m | T-47D (Breast) | 0.43 |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several pyridazine derivatives have been shown to induce apoptosis through various molecular pathways.
One key mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by inhibiting the expression of the anti-apoptotic Bcl-2 gene while significantly overexpressing the pro-apoptotic Bax gene. nih.gov This shift in balance leads to the activation of the intrinsic mitochondria-dependent apoptosis pathway. nih.gov
Another critical component of the apoptotic pathway is the activation of caspases, a family of protease enzymes. Mechanistic studies on pyrazoline derivatives with a pyridazine core revealed that their antiproliferative effect was due to the induction of apoptosis. researchgate.net Further investigation confirmed that this process proceeds via the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net Similarly, other studies have shown that pyridazine-linked pyrazole (B372694) derivatives induce the intrinsic apoptosis pathway through mechanisms that include caspase-3 activation and mitochondrial membrane depolarization. nih.gov The tumor suppressor gene p53 is also often implicated, with some pyridazine derivatives causing its significant overexpression, further promoting the apoptotic process. nih.gov
Inhibition of Specific Cellular Targets (e.g., Tubulin, VEGFR-2)
The anticancer effects of pyridazine derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov A novel series of 3-amino-5-phenylpyrazole derivatives, which share structural similarities with the pyridazine core, were identified as potent inhibitors of tubulin polymerization that target the colchicine-binding site. nih.gov One compound, 5b, exhibited a strong antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 38.37 nM. nih.gov Other studies on different heterocyclic compounds have also reported IC50 values for tubulin polymerization inhibition, with some quinoline (B57606) derivatives showing values around 13-17 µM. researchgate.netresearchgate.net
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. rsc.org Inhibiting VEGFR-2 is a well-established anti-cancer strategy. nih.gov Numerous heterocyclic compounds, including pyridazine analogues, have been developed as VEGFR-2 inhibitors. For example, certain pyridine–triazole derivatives have shown potent VEGFR-2 inhibition with an IC50 value as low as 1.33 nM. nih.gov Other classes of inhibitors, such as nicotinamide-based derivatives and pyrazolo[3,4-d]pyrimidines, have also demonstrated significant VEGFR-2 inhibitory activity, with IC50 values of 60.83 nM and 92 nM, respectively, comparable to the reference drug sorafenib. mdpi.comnih.gov
Table 2: Inhibition of Cellular Targets by Heterocyclic Derivatives
| Compound Class | Target | Specific Compound | IC50 |
|---|---|---|---|
| 3-Amino-5-phenylpyrazole | Tubulin Polymerization | 5b (vs. MCF-7 cells) | 38.37 nM |
| Pyridine–triazole | VEGFR-2 | 22 | 1.33 nM |
| Nicotinamide-based | VEGFR-2 | 6 | 60.83 nM |
This table is interactive. Click on the headers to sort the data.
Antioxidant Activity Research
In addition to their anticancer properties, pyridazine derivatives have been investigated for their potential as antioxidants. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. nih.gov
Radical Scavenging Assays (e.g., DPPH)
A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging capacity. medcraveonline.com
Studies on various pyridazine derivatives have demonstrated their ability to scavenge free radicals. For instance, a series of newly synthesized pyridazine-5-carbonitrile and phthalazine (B143731) derivatives were evaluated for their antioxidant effects using the DPPH method. ajol.info Certain compounds from this series showed good antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. ajol.info Another study on 2H-pyridazine-3-one and 6-chloropyridazine analogues found that many of the compounds exhibited a strong inhibitory effect on superoxide (B77818) anion formation, another measure of antioxidant activity. nih.govtandfonline.com
Table 3: DPPH Radical Scavenging Activity of Pyridazine Derivatives
| Compound | IC50 (µg/mL) | Reference Standard (Ascorbic Acid) IC50 (µg/mL) |
|---|---|---|
| 6f | 12.68 | 12.45 |
| 6a | 14.23 | 12.45 |
This table is interactive. Click on the headers to sort the data.
Mechanistic Basis of Antioxidant Effects
The antioxidant mechanism of pyridazine derivatives is rooted in their chemical structure. The ability to scavenge free radicals is often attributed to the presence of specific functional groups that can readily donate a hydrogen atom to a radical, thereby stabilizing it. mdpi.com Computational studies have examined several antioxidant mechanisms, including the Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) pathways. researchgate.net
For many phenolic compounds, which are well-known antioxidants, the presence of ortho-dihydroxyl groups is a key determinant of their radical-scavenging activity. researchgate.net In the context of pyridazine derivatives, research suggests that the presence of oxo and carboxylate groups can play an important role in their antioxidant capacity. ajol.info The pyridazine ring system itself, being an electron-rich heterocycle, can also contribute to the stabilization of radical species, thus preventing oxidative chain reactions. researchgate.net
Structure Activity Relationship Sar and Lead Optimization
Identification of Key Pharmacophoric Elements within the 5-Morpholinopyridazin-3-amine Scaffold
The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key elements are the pyridazine (B1198779) ring, the 3-amino group, and the 5-morpholino group, which work in concert to interact with biological targets.
The pyridazine ring and its attached amino group often serve as a crucial hinge-binding motif. In the context of proteasome inhibition, for instance, a related scaffold was shown to bind at the interface between the β4 and β5 subunits of the L. donovani proteasome. acs.org The primary amino group can form critical hydrogen bonds with the protein backbone.
The minimal pharmacophoric elements can be summarized as:
A hydrogen bond donor: The 3-amino group is critical for anchoring the molecule to the target protein.
A heterocyclic core: The pyridazine ring acts as a central scaffold, properly orienting the other functional groups.
A solvent-exposed moiety: The 5-morpholino group can be modified to modulate pharmacokinetics and can contribute to binding through electrostatic interactions. researchgate.net
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifying substituents on the core scaffold is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Studies on analogues of the this compound scaffold have demonstrated the profound impact of such modifications.
In a series of proteasome inhibitors, the morpholine (B109124) ring of a lead compound was systematically modified. acs.org Introducing methyl groups to the morpholine ring had varied effects. While rac-2-methylmorpholine and the enantiomeric 3-methylmorpholines resulted in compounds with similar potency to the parent compound, they exhibited poorer metabolic stability. acs.org Likewise, dimethylmorpholine analogues retained potency but also had lower metabolic stability. acs.org
Replacing the morpholine ring with other cyclic amines also significantly impacted activity. acs.org A piperidine (B6355638) analogue showed good potency but suffered from poor solubility. acs.org Conversely, piperazine (B1678402) analogues were inactive, highlighting the specific requirements of this region for biological activity. acs.org These findings underscore that while the morpholine group itself is not strictly essential for binding, its replacement must be carefully considered to maintain the desired activity and physicochemical profile.
| Compound/Modification | Key Change from Parent Scaffold | Impact on Biological Profile | Reference |
|---|---|---|---|
| rac-2-Methylmorpholine analogue | Addition of a methyl group to the morpholine ring | Similar potency, but less metabolically stable. | acs.org |
| 3-Methylmorpholine analogues | Addition of a methyl group to the morpholine ring | Similar potency, but less metabolically stable. | acs.org |
| Dimethylmorpholine analogues | Addition of two methyl groups to the morpholine ring | Similar potency, but poorer metabolic stability. | acs.org |
| Piperidine analogue | Replacement of morpholine with piperidine | Maintained good potency, but had poor solubility. | acs.org |
| Piperazine analogues | Replacement of morpholine with piperazine | Resulted in inactive compounds. | acs.org |
Strategies for Enhancing Binding Affinity and Modulating Pharmacological Profiles
Targeting Specific Pockets: A key strategy involves introducing functional groups that can form additional, favorable interactions with the target protein. For example, in the development of RAF inhibitors, extending a side chain to form a hydrogen bond with the backbone carbonyl of a specific amino acid (F595) led to a significant improvement in cellular potency. acs.org This principle of designing substituents to interact with specific sub-pockets in the binding site can be applied to derivatives of the this compound scaffold.
Modulating Lipophilicity and Polarity: A compound's lipophilicity is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. dur.ac.uk In one study, increasing the polarity of molecules by introducing polar analogues helped to mitigate oxidative metabolism and lower human microsomal clearance. acs.org The morpholine group itself contributes to the polarity and solubility of the parent scaffold. Fine-tuning the lipophilicity by modifying substituents is a delicate balancing act to achieve optimal potency and pharmacokinetic properties. dur.ac.uk
Scaffold Hopping: When optimization of an existing scaffold reaches its limits, scaffold hopping can provide a breakthrough. This involves replacing the central core with a structurally different moiety that maintains the key pharmacophoric elements. This approach was successfully used to move away from a lead compound with poor solubility, resulting in a new series with significantly improved properties while maintaining potency. acs.orgresearchgate.net
Enhancing π–π Interactions: The introduction of aromatic groups can facilitate π–π stacking interactions with aromatic residues (like tyrosine or histidine) in the binding site, which can enhance binding affinity and selectivity. nih.gov This strategy could be explored by adding aryl-containing substituents to the this compound core.
Design Principles for Novel Derivatives Based on SAR Insights
The collective SAR insights provide a clear set of design principles for creating novel and improved derivatives based on the this compound scaffold.
Preserve the Core Pharmacophore: The pyridazine ring with the 3-amino group should be retained as the primary anchor for target binding, particularly for hinge-binding interactions in kinases or similar ATP-binding proteins.
Guided Modification of the 5-Position: The morpholine at the 5-position is a key site for modification. Changes here should aim to optimize solubility, metabolic stability, and potency. While the morpholine itself is favorable, alternative saturated heterocycles can be explored, though SAR data suggests that piperazine is not a suitable replacement. acs.org
Exploit Specific Interactions: Guided by structural biology (X-ray crystallography or cryo-EM) or homology modeling of the target protein, new derivatives should be designed to form additional hydrogen bonds or hydrophobic interactions in unoccupied pockets of the active site. researchgate.netacs.org
Balance Physicochemical Properties: A central principle is the careful balancing of properties like lipophilicity (LogP) and polarity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate such properties with biological activity, helping to predict the effects of new substitutions. mdpi.com The goal is to enhance potency without compromising crucial pharmacokinetic characteristics.
By adhering to these principles, medicinal chemists can rationally design next-generation compounds derived from the this compound scaffold with enhanced efficacy and drug-like properties.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Chemical Probes and Biological Tools
A primary direction for future research lies in leveraging 5-Morpholinopyridazin-3-amine as a foundational structure for the development of sophisticated chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cellular and organismal systems. nih.gov High-quality probes are characterized by high potency (typically ≤ 100 nM), significant selectivity against related proteins (≥ 30-fold), and confirmed target engagement in a cellular context (≤ 1 µM). researchgate.net
The structure of this compound is well-suited for this purpose. The primary amine group at the 3-position serves as a versatile chemical handle. It allows for the covalent attachment of various functional moieties through well-established amine reactions. rsc.org These modifications could include:
Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) tags would enable researchers to visualize the probe's localization within cells or to isolate its protein binding partners for identification.
Photoreactive Groups: Incorporation of photo-affinity labels, such as diazirines or benzophenones, would allow for the creation of tools that, upon light activation, permanently crosslink to their target protein. This is a powerful technique for unambiguously identifying the direct biological targets of a compound series.
A critical component of probe development is the creation of a structurally similar, but biologically inactive, negative control. researchgate.net For a derivative of this compound, this could involve modifying a part of the molecule shown to be essential for binding, thereby demonstrating that the observed biological effects are due to specific target engagement rather than off-target activities.
Exploration of New Therapeutic Target Classes for Research (non-clinical)
The this compound scaffold has emerged in the exploration of several distinct classes of biological targets, highlighting its potential to generate tool compounds for non-clinical research into various diseases.
Proteasome Inhibitors: In a notable research program aimed at discovering new treatments for the parasitic disease visceral leishmaniasis, this compound (designated as compound 56 in the study) was used as a key reactant. acs.orgnih.gov Scientists at the University of Dundee synthesized a series of complex heterocyclic compounds to target the proteasome of the Leishmania donovani parasite. acs.orgnih.gov The amine was reacted to produce derivative compounds, such as 15 ([N-[4-Fluoro-3-(7-morpholinoimidazo[1,2-b]pyridazin-2-yl)phenyl]pyrrolidine-1-carboxamide]), which were then evaluated for their biological activity. acs.org This work establishes the proteasome as a key target class for this scaffold and provides a foundation for developing research tools to study proteasome function in parasites. acs.orgnih.gov
Protein Kinase Inhibitors: The morpholinopyridazine core is also implicated in the inhibition of protein kinases. A patent filing identified 6-morpholinopyridazin-3-amine (B1590603) (a synonym for this compound) as a structural component of compounds designed to inhibit kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are involved in inflammatory and neurodegenerative processes, respectively, making derivatives of this scaffold valuable for investigating these pathways in a research setting.
The broad utility of the aminopyridazine structure is further suggested by the discovery of related scaffolds as inhibitors of bromodomains, which are epigenetic readers involved in regulating gene expression. researchgate.net This points toward the potential for derivatives of this compound to be developed as tools for exploring the chemical biology of epigenetics.
Integration of Advanced Computational and Experimental Methodologies
Modern chemical biology relies on a synergistic interplay between computational design and experimental validation. mdpi.com The investigation of this compound derivatives serves as an excellent case study of this integrated approach.
In the search for proteasome inhibitors, researchers employed in silico profiling to predict the physicochemical properties of potential new scaffolds before undertaking their synthesis. acs.orgnih.gov Parameters such as the calculated lipophilicity (cChromLogD) and acidity constant (pKa) were used to prioritize scaffolds that were more likely to have favorable drug-like properties, such as improved solubility. acs.org For example, computational analysis guided the selection of scaffolds predicted to have higher solubility than earlier lead compounds. nih.gov
These computational predictions were followed by rigorous experimental testing. Key assays included:
Intramacrophage Assay (INMAC): To determine the potency of compounds against the physiologically relevant form of the Leishmania parasite inside host cells. nih.gov
Microsomal Intrinsic Clearance (Cli): To assess the metabolic stability of the compounds in liver microsomes, a predictor of their lifespan in the body. nih.gov
Kinetic and FaSSIF Solubility: To measure solubility in aqueous and simulated intestinal fluids, which is critical for potential future applications. nih.gov
This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid and efficient exploration of a compound's potential and the refinement of its structure-activity relationships. nih.gov
| Parameter | Value | Description |
|---|---|---|
| INMAC pEC50 | 6.2 | Potency against L. donovani in macrophage cells. |
| Aqueous Solubility (µM) | 150 | Kinetic solubility measured by chemiluminescent nitrogen detection. |
| Mouse Liver Microsomal Cli (mL/min/g) | <0.5 | Rate of metabolic clearance in mouse liver microsomes. |
| Mouse Plasma Stability | 100% | Percent of compound remaining after 3 hours. |
| Human Plasma Stability | 100% | Percent of compound remaining after 3 hours. |
Contribution to Fundamental Understanding of Pyridazine (B1198779) Chemical Biology
Research focused on this compound and its derivatives deepens the fundamental understanding of pyridazine chemical biology. The pyridazine ring is an aromatic heterocycle whose two adjacent nitrogen atoms create a unique electronic distribution, making the ring electron-deficient and influencing its interactions with biological macromolecules. scholarsresearchlibrary.comnih.gov Unlike pyridine, the pyridazine nucleus does not have any ring carbons that are "unactivated" towards nucleophilic attack, a key feature of its reactivity. scholarsresearchlibrary.com
Studies on this scaffold provide critical insights into structure-activity relationships (SAR). For instance, in the proteasome inhibitor project, it was discovered that removing a hydrogen bond accepting nitrogen atom or introducing a hydrogen bond donor at a specific position resulted in inactive compounds. acs.org This type of information is invaluable for building predictive models of how pyridazine-based molecules bind to their targets.
The morpholine (B109124) substituent itself is known to influence key properties like aqueous solubility and metabolic stability, while the primary amine provides a reactive site for creating diverse chemical libraries. acs.org By systematically modifying the core scaffold and observing the effects on biological activity and physicochemical properties, researchers can dissect the specific contributions of each part of the molecule, adding to the collective knowledge of heterocyclic chemistry and its application in drug discovery and chemical biology. rsc.org
Q & A
What are the common synthetic routes for preparing 5-Morpholinopyridazin-3-amine, and how do reaction parameters influence yield?
Basic
The synthesis typically involves condensation reactions under inert atmospheres. For example, a solvent-free approach under argon at 200°C using 1-morpholinocyclopentene as a key intermediate has been reported . Yield optimization requires precise control of temperature, stoichiometry, and reaction time. Ethanol recrystallization is often employed for purification .
Advanced
Advanced methods explore catalytic systems or microwave-assisted synthesis to reduce reaction times. For morpholine-containing analogs, Mannich reactions with formaldehyde and morpholine have been utilized, where adjusting the molar ratio of formaldehyde (0.02 mol per 0.01 mol substrate) minimizes side products . Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation .
How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?
Basic
Core techniques include -/-NMR for confirming substituent positions and FT-IR for functional group identification. For example, NH stretching vibrations in pyridazinamines appear near 3300–3400 cm .
Advanced
Advanced characterization combines 2D NMR (e.g., HSQC, HMBC) to resolve steric hindrance effects in morpholine-substituted analogs. X-ray crystallography is critical for confirming stereochemistry, particularly when substituents induce torsional strain . For ambiguous cases, computational methods (DFT) can predict NMR chemical shifts to validate experimental data .
What strategies are used to analyze contradictory pharmacological data for this compound derivatives?
Advanced
Contradictions in bioactivity data (e.g., varying IC values across studies) require systematic meta-analysis. Key steps include:
- Normalizing assay conditions (e.g., cell lines, incubation time) .
- Applying statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
How can QSAR models guide the design of this compound analogs with enhanced bioactivity?
Basic
QSAR relies on descriptors like LogP (lipophilicity) and molar refractivity (SMR). For pyridazinamine derivatives, a QSAR equation might correlate antibacterial activity with electron-withdrawing substituents at the 5-position .
Advanced
3D-QSAR (CoMFA/CoMSIA) incorporates steric and electrostatic fields to map morpholine interactions. For instance, a study on quinazolin-4-amine derivatives demonstrated that morpholine’s oxygen atom enhances hydrogen bonding with target proteins . Machine learning models (e.g., Random Forest) can integrate molecular dynamics data to predict ADMET profiles .
What safety protocols are critical when handling this compound in laboratory settings?
Basic
Standard precautions include:
- Using PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Working in fume hoods to prevent inhalation of fine particulates.
- Storing the compound in airtight containers under argon to prevent degradation .
Advanced
Advanced risk mitigation involves:
- Conducting DSC (Differential Scanning Calorimetry) to assess thermal stability.
- Implementing spill containment protocols with inert adsorbents (e.g., vermiculite) .
- Regular LC-MS analysis of degraded samples to identify hazardous byproducts .
What methodologies are effective in elucidating the mechanism of action of this compound in biological systems?
Advanced
Mechanistic studies often combine:
- Target Deconvolution : CRISPR-Cas9 screens or affinity chromatography to identify binding partners .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) .
- In Silico Docking : Molecular docking with morpholine’s oxygen as a pharmacophore to predict target engagement (e.g., kinase ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
